tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .
Industrial Production Methods: : Industrial production methods for tert-butyl 2-Oxa-5-azabicyclo[22 it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: : In organic synthesis, tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a building block for more complex molecules.
Biology: : The compound is studied for its potential biological activity. It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system .
Medicine: : In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors or receptor modulators .
Industry: : In the materials science industry, this compound is investigated for its potential use in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar bicyclic structure but with a hydroxyl group.
tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: Contains an aminomethyl group instead of a tert-butyl group.
Uniqueness: : tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its combination of oxygen and nitrogen atoms within a bicyclic framework.
Biological Activity
Tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉NO₄ |
Molecular Weight | 229.27 g/mol |
CAS Number | 1357351-98-4 |
Appearance | White to off-white solid |
Storage Conditions | 2-8°C, protect from light |
The compound features a bicyclic ring system that includes an oxazine ring, making it a versatile scaffold for further derivatization and exploration in drug development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of bicyclic compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .
Neuropharmacological Effects
Studies have highlighted the neuropharmacological potential of bicyclic compounds, including those with the azabicyclo structure. These compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Research on related compounds has demonstrated activity at serotonin and dopamine receptors, indicating a pathway for developing new antidepressants .
Case Studies
-
Synthesis and Biological Evaluation :
A study by Garsi et al. (2022) synthesized various derivatives of the bicyclic core and evaluated their biological activities. Some derivatives exhibited promising results in inhibiting specific enzymes linked to disease processes, showcasing the utility of this scaffold in drug design . -
Neuroprotective Effects :
Kou et al. (2017) investigated the neuroprotective effects of azabicyclo compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers, which are implicated in neurodegenerative diseases .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors may modulate synaptic transmission.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes critical for bacterial survival or disease progression.
Properties
IUPAC Name |
tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETGVFOVBKMLPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556138 |
Source
|
Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-79-8 |
Source
|
Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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